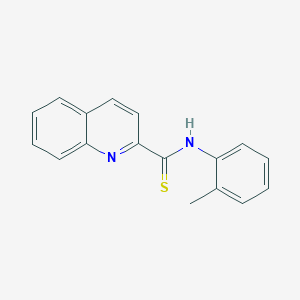

N-(o-tolyl)quinoline-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)quinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S/c1-12-6-2-4-8-14(12)19-17(20)16-11-10-13-7-3-5-9-15(13)18-16/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHPTARNIGATTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N O Tolyl Quinoline 2 Carbothioamide and Analogous Structures

General Synthetic Routes to Quinoline-2-carbothioamides

The synthesis of the quinoline-2-carbothioamide (B1628441) scaffold is typically achieved through multi-step sequences that first construct the quinoline (B57606) ring, followed by the installation of the carbothioamide group.

Condensation Reactions in Quinoline-Carbothioamide Formation

Condensation reactions are fundamental to the formation of the quinoline ring system. Several classical named reactions provide access to substituted quinolines, which can then be converted into the desired 2-carbothioamide derivatives. jptcp.comresearchgate.net

The Friedländer Synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. pharmaguideline.comrsc.org This reaction is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com Another important method is the Combes Synthesis , which involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, followed by acid-catalyzed cyclization. jptcp.comiipseries.orgwikipedia.org

Once the quinoline ring is formed, a common strategy to introduce the carbothioamide group at the 2-position is to start from quinoline-2-carboxylic acid. This precursor can be activated, for example, by conversion to its corresponding acyl chloride, and then reacted with a source of the thioamide group. A more direct route involves the reaction of quinoline hydrazide with an aryl-substituted isothiocyanate. jptcp.com For instance, quinoline hydrazide can be refluxed in methanol (B129727) with an appropriate isothiocyanate to form the quinolinyl carbothioamide. jptcp.com

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Effective for 2- and 3-substituted quinolines. | pharmaguideline.comrsc.org |

| Combes Synthesis | Arylamine + 1,3-dicarbonyl compound | Forms a β-amino enone intermediate; requires acid catalyst for cyclization. | iipseries.orgwikipedia.org |

| Pfitzinger Reaction | Isatin + α-methylene carbonyl compound | Proceeds under basic conditions to yield quinoline-4-carboxylic acids. | pharmaguideline.comrsc.org |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | A variation of the Skraup synthesis, conducted under acidic conditions. | rsc.orgmdpi.com |

| Conrad-Limpach-Knorr Synthesis | Aniline + β-ketoester | Yields 4-hydroxyquinolines at lower temperatures or 2-quinolones at higher temperatures. | jptcp.compharmaguideline.com |

Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) have gained prominence as powerful tools for synthesizing complex heterocyclic compounds like quinolines in a single, efficient step. researchgate.netrsc.org MCRs offer significant advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular structures with minimal byproducts. researchgate.net

The Povarov reaction is a notable MCR used for quinoline synthesis, typically involving the reaction of an aniline, an aldehyde, and an activated alkene. iipseries.orgmdpi.com This approach allows for the rapid assembly of highly functionalized quinoline scaffolds. rsc.org By carefully selecting the starting components, a wide array of substituents can be incorporated into the quinoline ring system. These MCRs provide an efficient pathway to quinoline precursors that can subsequently be converted to the target carbothioamides. The versatility of MCRs enables the introduction of various functional groups, facilitating the creation of diverse libraries of quinoline derivatives for further investigation. rsc.org

Synthesis of N-(o-tolyl)quinoline-2-carbothioamide Derivatives

The specific synthesis of N-(o-tolyl)quinoline-2-carbothioamide and its derivatives hinges on the successful introduction of the o-tolyl group onto the carbothioamide nitrogen.

Specific Synthetic Pathways to N-(o-tolyl) Substituents

The synthesis of N-(o-tolyl)quinoline-2-carbothioamide generally follows a two-step protocol. vulcanchem.com A common and direct method involves the reaction of a quinoline-2-carbothioamide precursor with o-toluidine. Alternatively, a highly effective pathway is the reaction of a suitable quinoline precursor with o-tolyl isothiocyanate. For example, starting with quinoline-2-carboxylic acid, it can be converted to quinoline-2-carbonyl chloride, which then serves as a versatile intermediate. This intermediate can be reacted with a thiocyanate (B1210189) salt followed by reaction with o-toluidine.

A more streamlined approach involves the condensation of quinoline-2-hydrazide with o-tolyl isothiocyanate. This reaction directly couples the quinoline moiety with the N-(o-tolyl)carbothioamide fragment in a single step, offering an efficient route to the target compound.

Derivatization Strategies for Structural Modification

Structural modification of N-(o-tolyl)quinoline-2-carbothioamide can be achieved through various derivatization strategies to explore structure-activity relationships. These modifications can be performed on the quinoline nucleus, the o-tolyl ring, or the carbothioamide linker.

Modification of the Quinoline Ring: The quinoline ring is susceptible to electrophilic aromatic substitution, typically at the 5- and 8-positions. iipseries.org Reactions such as nitration, halogenation, or sulfonation can introduce new functional groups onto the heterocyclic core.

Modification of the o-Tolyl Ring: The o-tolyl group can also undergo electrophilic substitution. The methyl group directs incoming electrophiles primarily to the para- and ortho-positions relative to itself.

Reaction at the Carbothioamide Group: The thioamide functional group is itself reactive. For example, it can be S-alkylated to form a thioimidate, or it can participate in cyclization reactions to form new heterocyclic rings, such as thiazoles. researchgate.net For instance, reacting N-substituted quinoline-carbothioamides with compounds like dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of thiazole (B1198619) derivatives. researchgate.net

2-Hydrazinoquinoline is also known to be a useful derivatization agent for carboxylic acids, aldehydes, and ketones in analytical chemistry, highlighting the reactivity of substituents at the 2-position of the quinoline ring. nih.gov

Green Chemistry Approaches in N-(o-tolyl)quinoline-2-carbothioamide Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods for quinoline derivatives. researchgate.netacs.org These "green" approaches aim to reduce the use of hazardous chemicals, minimize waste, and improve energy efficiency. researchgate.net

Key green chemistry strategies applicable to the synthesis of N-(o-tolyl)quinoline-2-carbothioamide include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. jptcp.comresearchgate.net This technique has been successfully applied to various quinoline syntheses, including Skraup-type reactions. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. acs.org Three-component reactions in water have been developed for the construction of quinoline rings. jptcp.com

Heterogeneous and Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported sulfuric acid (NaHSO4·SiO2) or solid acids like Chitosan-SO3H, facilitates easy separation and recycling of the catalyst, reducing waste and cost. jptcp.commdpi.com

Ultrasound Irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates and yields. Ultrasound-assisted protocols have been developed for the synthesis of quinoline derivatives, often resulting in shorter reaction times and easy product isolation. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of N O Tolyl Quinoline 2 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The spectrum of N-(o-tolyl)quinoline-2-carbothioamide is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring, the o-tolyl group, the N-H proton of the thioamide linkage, and the methyl group.

The aromatic protons, located on both the quinoline and o-tolyl rings, are anticipated to resonate in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. vulcanchem.com Protons on the quinoline ring often exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. uncw.edu The four adjacent protons on the o-tolyl ring would also show characteristic splitting.

The methyl group (CH₃) protons on the o-tolyl substituent are expected to appear as a sharp singlet in the upfield region, generally around δ 2.3–2.6 ppm. vulcanchem.com The single proton attached to the nitrogen atom (N-H) of the thioamide group would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Expected ¹H NMR Chemical Shift Assignments for N-(o-tolyl)quinoline-2-carbothioamide Note: This table is based on expected values for the target compound and data from analogous structures. Precise experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline-H (Aromatic) | ~ 7.5 - 8.5 | m (multiplet) |

| o-tolyl-H (Aromatic) | ~ 7.2 - 7.6 | m (multiplet) |

| N-H (Thioamide) | Variable (Broad) | s (singlet) |

| CH₃ (tolyl) | ~ 2.3 - 2.6 | s (singlet) |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for N-(o-tolyl)quinoline-2-carbothioamide would display a total of 17 distinct carbon signals, assuming no accidental overlap.

A key signal for structural confirmation is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and is expected to resonate far downfield, at approximately δ 200 ppm, which is a characteristic chemical shift for thioamides and distinguishes it from a typical carbonyl carbon. vulcanchem.com

The aromatic carbons of the quinoline and o-tolyl rings would appear in the range of δ 120-150 ppm. rsc.orgmdpi.com The carbon of the methyl group on the tolyl ring is the most shielded and would appear at the highest field, typically around δ 21 ppm. rsc.org

Expected ¹³C NMR Chemical Shift Assignments for N-(o-tolyl)quinoline-2-carbothioamide Note: This table is based on expected values for the target compound and data from analogous structures. Precise experimental values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | ~ 200 |

| Aromatic C (Quinoline) | ~ 120 - 150 |

| Aromatic C (o-tolyl) | ~ 125 - 140 |

| CH₃ (tolyl) | ~ 21 |

While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity between adjacent protons within the quinoline and o-tolyl ring systems, helping to assign specific protons within the overlapping aromatic region. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively link each proton signal to its corresponding carbon signal, for example, assigning the methyl carbon by its correlation to the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment could show a correlation from the N-H proton to the thiocarbonyl carbon and to carbons on both the quinoline and o-tolyl rings, thus confirming the entire thioamide linkage and its substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of N-(o-tolyl)quinoline-2-carbothioamide would exhibit several characteristic absorption bands confirming its key structural features.

The aromatic C-H stretching vibrations from both the quinoline and tolyl rings are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. A key vibrational band is that of the C=S (thiocarbonyl) group. The C=S stretching vibration typically appears in the region of 1250–1020 cm⁻¹, though its intensity can vary. vulcanchem.com The presence of the C=N bond within the quinoline ring would result in a stretching band around 1600 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary thioamide is expected in the region of 3400-3100 cm⁻¹.

Characteristic IR Absorption Bands for N-(o-tolyl)quinoline-2-carbothioamide Note: This table is based on expected values and data from analogous structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Thioamide) | ~ 3400 - 3100 |

| Aromatic C-H Stretch | ~ 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | ~ 3000 - 2850 |

| C=N Stretch (Quinoline) | ~ 1600 |

| C=C Stretch (Aromatic) | ~ 1580 - 1450 |

| C=S Stretch (Thiocarbonyl) | ~ 1250 - 1020 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For N-(o-tolyl)quinoline-2-carbothioamide (C₁₇H₁₄N₂S), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight of approximately 278.4 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. mdpi.comnih.gov

The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses. Common fragmentation pathways for related quinoline structures include the cleavage of the substituent group from the quinoline ring. The molecule might fragment at the thioamide linkage, potentially leading to ions corresponding to the quinoline-2-carbothioyl fragment and the o-tolylaminyl fragment.

Advanced X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of N O Tolyl Quinoline 2 Carbothioamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) serves as a powerful computational method to elucidate the electronic and structural properties of molecules. nih.gov By approximating the electron density of a many-body system, DFT allows for the calculation of various molecular properties, providing insights into stability, reactivity, and spectroscopic characteristics. nih.govnih.gov For N-(o-tolyl)quinoline-2-carbothioamide, theoretical calculations are typically performed using software packages like Gaussian, employing functionals such as B3LYP combined with a basis set like 6-31G(d,p) or 6-31+G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation of N-(o-tolyl)quinoline-2-carbothioamide. nih.gov This process determines the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Expected Value |

|---|---|---|

| C=S Bond Length | Thiocarbonyl bond in the carbothioamide group | ~1.68 Å |

| C-N Bond Length | Bond between thiocarbonyl C and tolyl N | ~1.38 Å |

| Quinoline (B57606) C-N Bond Lengths | Bonds within the quinoline heterocyclic ring | ~1.32 - 1.36 Å |

| Dihedral Angle 1 | Angle between quinoline plane and thioamide plane | 10° - 20° |

| Dihedral Angle 2 | Angle between thioamide plane and o-tolyl plane | 40° - 60° |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable and reactive, facilitating electronic charge transfer. nih.gov For quinoline derivatives, the HOMO is often distributed over the electron-rich portions of the molecule, such as the substituted aryl ring and the amide/thioamide group, while the LUMO is typically localized on the electron-deficient quinoline ring system. nih.gov This distribution suggests that intramolecular charge transfer (ICT) occurs from the N-(o-tolyl)carbothioamide moiety to the quinoline core upon electronic excitation. The energy gap for similar quinoline-carbazole based systems has been calculated to be around 2.79 eV. researchgate.net

| Parameter | Description | Typical Energy Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -7.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -4.4 |

| ΔE (Gap) | Energy difference between LUMO and HOMO | 2.7 to 3.9 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution across a molecule and to predict how it will interact with other species. chemrxiv.org The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent areas with near-zero or intermediate potential. youtube.com

For N-(o-tolyl)quinoline-2-carbothioamide, the MEP map is expected to show the most negative potential (red) localized around the highly electronegative sulfur and nitrogen atoms of the thioamide and quinoline groups, respectively. researchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the most positive potential (blue) would be found around the hydrogen atom attached to the thioamide nitrogen (N-H), making it a potential hydrogen bond donor site and susceptible to nucleophilic attack. nih.gov The aromatic protons and the methyl group hydrogens would also exhibit moderately positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions within a molecule. scirp.org It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. scirp.orgarabjchem.org The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength; a higher E(2) value indicates a more intense interaction. scirp.orgmdpi.com

In N-(o-tolyl)quinoline-2-carbothioamide, significant intramolecular interactions are expected. A key interaction would be the delocalization of the lone pair electrons from the thioamide nitrogen (LP(N)) and sulfur (LP(S)) atoms into the antibonding π* orbitals of the adjacent quinoline and tolyl rings. For instance, in related quinoline derivatives, strong stabilization energies are observed from the interaction of a lone pair on an oxygen atom with an adjacent antibonding orbital (e.g., LP(O) to σ*(S-N)), with energies exceeding 30 kcal/mol. nih.gov Similarly, intramolecular hydrogen bonding between the thioamide N-H group and the quinoline nitrogen (N-H···N) could contribute to conformational stability, with stabilization energies typically in the range of 2-7 kcal/mol. nih.govmdpi.com

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Expected E(2) (kcal/mol) |

|---|---|---|---|

| LP(S) | π(C-N of thioamide) | Hyperconjugation | > 20 |

| LP(N of thioamide) | π(C=S) | Hyperconjugation | > 40 |

| π(Quinoline) | π(Tolyl) | π-π Conjugation | 15 - 25 |

| LP(N of Quinoline) | σ(C-H of thioamide) | Intramolecular H-bond | 2 - 5 |

DFT calculations are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to confirm the molecular structure. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. nih.gov

For N-(o-tolyl)quinoline-2-carbothioamide, the calculated IR spectrum would show characteristic bands for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching within the quinoline ring (~1600 cm⁻¹), and the distinctive C=S stretching of the thioamide group, which typically appears in the 1100-1300 cm⁻¹ region. utu.ac.in

Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated. For the ¹H NMR spectrum, aromatic protons on the quinoline and tolyl rings are expected to resonate in the δ 7.0–9.0 ppm range. The N-H proton of the thioamide group would likely appear as a broad singlet at a downfield shift (δ 9.0-11.0 ppm), while the methyl (CH₃) protons of the o-tolyl group would resonate upfield around δ 2.2–2.4 ppm. nih.gov In the ¹³C NMR spectrum, the most notable signal would be the thiocarbonyl carbon (C=S), predicted to be significantly downfield, around δ 198-200 ppm. nih.gov

| Spectroscopy | Functional Group | Predicted Wavenumber (IR, cm⁻¹) / Chemical Shift (NMR, ppm) |

|---|---|---|

| FT-IR | N-H stretch | 3300 - 3400 |

| Aromatic C-H stretch | ~3100 | |

| C=N/C=C stretch (Aromatic) | 1500 - 1620 | |

| C=S stretch | 1100 - 1300 | |

| ¹H NMR | Aromatic H | δ 7.0 - 9.0 |

| N-H | δ 9.0 - 11.0 | |

| -CH₃ | δ 2.2 - 2.4 | |

| ¹³C NMR | Aromatic C | δ 110 - 150 |

| C=S | δ 198 - 200 |

DFT calculations can provide valuable thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). scirp.org These parameters are essential for assessing the thermodynamic stability of the molecule under different conditions. nih.gov By comparing the Gibbs free energies of different possible conformers or isomers, the most stable form of the molecule can be identified. nih.gov

These thermodynamic calculations are also fundamental to understanding reaction mechanisms. By mapping the potential energy surface of a proposed reaction pathway, transition states can be located, and activation energies can be calculated. This allows for a theoretical assessment of the reaction's feasibility and kinetics. For N-(o-tolyl)quinoline-2-carbothioamide, such studies could provide insights into its synthesis, degradation pathways, or its mechanism of interaction with biological targets. arabjchem.org

| Parameter | Description | Typical Units |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy of the molecule | kcal/mol or Hartrees/Particle |

| Enthalpy (H) | Total heat content of the system | kcal/mol or Hartrees/Particle |

| Gibbs Free Energy (G) | Energy available to do work, indicates spontaneity | kcal/mol or Hartrees/Particle |

| Entropy (S) | Measure of the system's disorder | cal/mol·K |

In-Depth Computational Analysis of N-(o-tolyl)quinoline-2-carbothioamide Remains Limited in Public Scientific Literature

Therefore, it is not possible to provide a detailed article on the specific sub-topics requested—including binding affinity predictions, structure-activity relationships derived from docking, dynamic behavior simulations, and QSAR modeling—as they pertain directly to N-(o-tolyl)quinoline-2-carbothioamide.

While computational studies are frequently performed on a wide range of quinoline and carbothioamide derivatives to explore their potential biological activities, the specific combination of the quinoline-2-carbothioamide (B1628441) scaffold with an N-(o-tolyl) substituent has not been the subject of dedicated computational publications found through extensive searches. Research in this area tends to focus on broader classes of compounds or on derivatives with different substitution patterns that have shown significant initial biological activity.

The generation of the requested detailed scientific article requires specific data points such as binding energy values (kcal/mol) with specific biological targets, identification of interacting amino acid residues, root-mean-square deviation (RMSD) plots from simulations, and validated QSAR models. Without published research dedicated to N-(o-tolyl)quinoline-2-carbothioamide, providing such an analysis would be speculative and would not meet the standards of scientific accuracy.

Future research may yet explore the computational profile of this specific compound, which would then enable a detailed discussion of its receptor-ligand interactions and structure-activity relationships. However, at present, the scientific community has not published data to support the creation of the requested in-depth article.

Biological Activities and Mechanistic Studies of N O Tolyl Quinoline 2 Carbothioamide Derivatives

Anticancer Activity and Mechanisms of Action

Quinoline (B57606) derivatives have demonstrated potent anticancer effects across a range of cancer cell lines, including breast, colon, and lung cancer. arabjchem.org Their mechanisms of action are diverse, targeting multiple key pathways involved in cancer progression. arabjchem.orgarabjchem.org

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and modulation of the cell cycle. arabjchem.org Studies on various quinoline compounds have shown they can trigger apoptotic pathways in cancer cells. For instance, certain quinoline-N-oxide derivatives have been found to activate caspases-9 and -3, key executioner enzymes in the apoptotic cascade, in human erythroleukaemic K562 cells. nih.gov This activation leads to the characteristic morphological changes of apoptosis, including cellular shrinkage and nuclear condensation. nih.gov

Furthermore, some quinoline derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating. arabjchem.org This disruption of the cell cycle is a crucial aspect of their tumor-suppressing activity. nih.gov The ability of these compounds to induce apoptosis is often assessed using techniques like Annexin V-FITC/Propidium iodide staining assays, which can quantify the extent of apoptotic cell death. nih.gov

Inhibition of Angiogenesis and Disruption of Cell Migration

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Quinoline-based compounds have been identified as effective inhibitors of this process. arabjchem.org For example, the quinoline-3-carboxamide known as linomide has demonstrated dose-dependent, antiangiogenic activity in vivo. nih.gov This compound was shown to decrease tumor blood flow by over 40% in rat prostatic cancers. nih.gov In studies using a dorsal skinfold chamber in mice, linomide treatment resulted in a more heterogeneous and less dense vascular network within tumors, with large areas remaining avascular. nih.gov

In addition to inhibiting the formation of new blood vessels, these compounds can also disrupt the migration and invasion of endothelial cells, which are essential steps in angiogenesis. nih.gov By impeding these processes, quinoline derivatives can effectively starve tumors of the nutrients and oxygen required for their growth and spread. nih.govnih.gov

Interaction with DNA (e.g., Intercalation)

Certain quinoline derivatives function as DNA intercalating agents, a mechanism that contributes to their cytotoxic effects. nih.gov Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.govnih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

The strength of this interaction can be influenced by the specific substituents on the quinoline ring. For example, for 2-phenylquinoline-8-carboxamides, it has been shown that the phenyl ring needs to be essentially coplanar with the quinoline structure for effective intercalative binding to occur. nih.gov The interaction with DNA can be studied using spectroscopic methods, such as UV and fluorescence spectroscopy, by observing changes upon binding to calf thymus DNA (CT-DNA). nih.gov Computational docking studies are also employed to model and understand the nature of these DNA-compound interactions. nih.gov

Enzyme Inhibition in Cancer Pathways (e.g., Topoisomerase II, PKM2)

Quinoline derivatives have been identified as inhibitors of key enzymes that play crucial roles in cancer cell survival and proliferation. nih.gov

Topoisomerase II (Topo II): Topo II is an essential enzyme that resolves topological stresses in DNA, a critical step for chromosome partitioning during cell division. nih.gov It is a well-established target for chemotherapeutics, as its inhibition can lead to cytotoxic DNA damage in cancer cells. nih.govmdpi.com Several quinoline-based compounds have been shown to act as inhibitors of Topo II. nih.gov For instance, a novel pyrazolo[4,3-f]quinoline derivative, compound 2E, was found to inhibit 88.3% of Topo IIα catalytic activity, an effect comparable to the well-known Topo II inhibitor etoposide. mdpi.com

Pyruvate Kinase M2 (PKM2): PKM2 is a key glycolytic enzyme that is upregulated in many types of cancer and is involved in promoting tumor growth, proliferation, and resistance to apoptosis. nih.gov This makes it an attractive target for cancer therapy. Quinoline sulfonamide derivatives are among the compounds that have been investigated as modulators of PKM2 activity, highlighting the potential of the quinoline scaffold in targeting cancer metabolism. nih.gov

Table 1: Enzyme Inhibition by Quinoline Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Prevents catalytic activity, blocking DNA disentanglement. | mdpi.com |

| Quinoline Sulfonamides | Pyruvate Kinase M2 (PKM2) | Modulates enzyme activity, interfering with cancer cell metabolism. | nih.gov |

| Quinoline Carboxamides | Various Protein Kinases | Inhibition of signaling pathways crucial for cell growth and survival. | nih.gov |

Modulation of Cellular Redox Balance and Reactive Oxygen Species Production

Reactive oxygen species (ROS) are highly reactive molecules, such as hydrogen peroxide and superoxide anions, that can be detrimental when produced in high amounts, leading to "oxidative stress". nih.govnih.gov The cellular redox balance is critical, and its disruption can either promote or inhibit cancer progression. mdpi.com At high concentrations, ROS can induce cancer cell apoptosis, making ROS generation a therapeutic strategy. nih.govmdpi.com

Antimicrobial Activity and Mechanisms of Action

The quinoline nucleus is a well-established scaffold in the development of antimicrobial agents, particularly quinolone antibiotics. researchgate.netnih.gov Derivatives of this heterocyclic system have shown a broad spectrum of activity against various pathogens. researchgate.net

For example, a novel quinoline derivative, HT61, has been shown to be effective against Staphylococcus aureus biofilms. nih.gov These biofilms often contain non-dividing, antibiotic-tolerant cells, making them difficult to treat. HT61 was effective at reducing the viability of these biofilms and was associated with the increased expression of proteins related to cell wall stress and division. nih.gov Another study highlighted a series of N-alkyl-2-quinolonopyrones with significant antibiotic activity against ESKAPE pathogens, including methicillin-resistant S. aureus (MRSA) and Enterococcus faecalis. nih.gov

The mechanisms of antimicrobial action for quinoline derivatives can vary. Some may inhibit essential cellular processes such as the synthesis of the cell wall, proteins, or nucleic acids. mdpi.com Others might act by depolarizing the cell membrane or inhibiting key metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com Structure-activity relationship (SAR) studies indicate that the specific nature and position of substituents on the quinoline skeleton are crucial for determining the antimicrobial potency. researchgate.net

Table 2: Antimicrobial Activity of Select Quinoline Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| HT61 | Staphylococcus aureus (biofilms) | Reduced biofilm viability | Induction of cell wall stress | nih.gov |

| N-heptyl-9-t-Bu-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | MRSA, Enterococcus spp. | Potent antibiotic activity (MIC ≤2 µg/mL) | Not specified | nih.gov |

| Various Quinolone Derivatives | Broad-spectrum bacteria | Inhibition of bacterial growth | Varies; often DNA gyrase/topoisomerase IV inhibition | researchgate.netnih.gov |

Antibacterial Efficacy (Gram-positive and Gram-negative Bacteria)

Quinoline-based compounds have a well-established history as effective antibacterial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The introduction of a carbothioamide moiety at the 2-position of the quinoline nucleus, particularly with an N-(o-tolyl) substituent, has been a strategy to enhance this antibacterial potential. Research indicates that thioamide derivatives often exhibit greater potency compared to their carboxamide counterparts, suggesting a significant role for the sulfur atom in the molecule's mechanism of action.

The antibacterial activity of quinoline derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanisms for N-(o-tolyl)quinoline-2-carbothioamide are still under detailed investigation, related quinoline compounds are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. The o-tolyl group may contribute to the compound's lipophilicity, facilitating its passage through bacterial cell membranes. Furthermore, the thioamide group could enhance binding to metallic ions within the active sites of bacterial enzymes, leading to their inhibition.

Studies on analogous quinoline-2-one derivatives have demonstrated significant activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This suggests that the quinoline scaffold is a promising backbone for the development of new antibiotics to combat resistant infections.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Quinoline-2-one derivative 6c | MRSA | 0.75 | |

| Quinoline-2-one derivative 6c | VRE | 0.75 | |

| Quinoline-2-one derivative 6l | MRSA | - | |

| Quinoline-2-one derivative 6o | MRSA | - |

Antifungal Efficacy

The versatility of the quinoline scaffold extends to antifungal activity. Various derivatives have been synthesized and evaluated for their efficacy against a range of fungal pathogens. The presence of the carbothioamide group in N-(o-tolyl)quinoline-2-carbothioamide is anticipated to contribute to its antifungal properties, potentially through mechanisms such as the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Research on other carbothioamide-containing heterocyclic compounds has shown potent antifungal effects. For instance, pyrazolone carbothioamide derivatives have demonstrated picomolar in vitro activity against Candida glabrata and Cryptococcus neoformans. The proposed mechanism for these compounds involves the disruption of iron homeostasis in fungal cells, leading to oxidative stress and cell death. While direct studies on N-(o-tolyl)quinoline-2-carbothioamide are needed, these findings highlight a potential avenue of investigation for its antifungal mechanism.

Antitubercular Activity (e.g., InhA Enzyme Inhibition)

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds in the search for novel antitubercular drugs. One of the key targets in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.

Several studies have demonstrated that quinoline derivatives can effectively inhibit the InhA enzyme. For example, 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have been synthesized and shown to exhibit significant inhibitory effects on InhA. Molecular docking studies have provided insights into the binding modes of these compounds within the InhA active site, revealing key interactions that contribute to their inhibitory activity. The N-(o-tolyl)quinoline-2-carbothioamide structure shares features with these active compounds, suggesting it may also function as an InhA inhibitor. The thioamide group could potentially form crucial hydrogen bonds or other interactions with amino acid residues in the enzyme's active site.

Table 2: InhA Inhibitory Activity of Selected Quinoline-Triazole Conjugates

| Compound | InhA IC₅₀ (µM) | M. tuberculosis MIC (µg/mL) |

| 5g | - | 15 |

| 5i | - | - |

| 5n | 0.72 ± 0.03 | 12.5 |

| Isoniazid (control) | 0.24 ± 0.01 | - |

Note: This data is for quinoline-triazole derivatives, indicating the potential of the quinoline core for InhA inhibition.

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population-density-dependent manner. This system regulates various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy. The inhibition of QS, often referred to as quorum quenching, represents a novel strategy to combat bacterial infections without exerting direct bactericidal pressure, which may reduce the development of resistance.

Quinoline and quinazolinone scaffolds have been identified as promising structures for the development of QS inhibitors. These compounds can act as antagonists to the native signaling molecules (autoinducers), thereby disrupting the QS cascade. For instance, certain quinazolinone analogues have been shown to inhibit the pqs system in Pseudomonas aeruginosa, a key regulator of virulence. Given the structural similarities, it is plausible that N-(o-tolyl)quinoline-2-carbothioamide could also modulate quorum sensing pathways, although specific studies are required to confirm this activity.

Antimalarial Activity and Mechanisms of Action

Malaria, caused by parasites of the Plasmodium genus, continues to be a devastating disease, and the emergence of drug-resistant strains underscores the urgent need for new antimalarial agents. Quinoline-containing compounds have historically been a cornerstone of antimalarial chemotherapy, with well-known examples such as chloroquine and quinine (B1679958).

Efficacy Against Plasmodium Species

The quinoline core is a privileged scaffold in the design of antimalarial drugs. Research has shown that quinoline-4-carboxamides exhibit potent, nanomolar activity against Plasmodium falciparum. While N-(o-tolyl)quinoline-2-carbothioamide is a 2-substituted derivative, the fundamental quinoline structure suggests potential for antimalarial efficacy. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole. The accumulation of toxic free heme ultimately leads to parasite death. It is conceivable that N-(o-tolyl)quinoline-2-carbothioamide could act through a similar mechanism or possess a novel mode of action.

Inhibition of Translation Elongation Factor 2 (PfEF2)

A significant breakthrough in understanding the antimalarial mechanism of some quinoline derivatives was the identification of Plasmodium falciparum elongation factor 2 (PfEF2) as a molecular target. PfEF2 is essential for protein synthesis in the parasite, and its inhibition leads to a rapid cessation of parasite growth. Specifically, certain quinoline-4-carboxamides have been shown to exert their potent antimalarial effect by targeting PfEF2. Although N-(o-tolyl)quinoline-2-carbothioamide is a 2-carbothioamide, the structural analogy to active 4-carboxamides suggests that it could potentially interact with and inhibit PfEF2. Further biochemical and structural studies are necessary to validate this hypothesis and to determine the precise binding interactions.

Enzyme Inhibition Beyond Cancer and Antimicrobial Applications

Recent research has unveiled the potential of quinoline-2-carbothioamide (B1628441) derivatives to inhibit a variety of enzymes beyond their well-documented roles in cancer and antimicrobial applications. These studies highlight the versatility of the quinoline scaffold in designing targeted enzyme inhibitors for various therapeutic and agricultural purposes.

Derivatives of the quinoline scaffold have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Kinetic studies on certain quinoline hybrids, such as those incorporating 1,3,4-oxadiazole and 1,2,3-triazole cores, have demonstrated that these compounds can exhibit strong α-glucosidase inhibition, with some derivatives showing greater potency than the reference drug, acarbose. nih.gov

Mechanistic investigations have revealed that these quinoline derivatives often act as non-competitive inhibitors. nih.govresearchgate.net This is significant because non-competitive inhibitors bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. nih.gov This mode of action suggests that their inhibitory effect is not overcome by increasing substrate concentrations. Lineweaver-Burk plot analyses and molecular docking studies have further substantiated these findings, indicating that the compounds bind to a site distinct from the enzyme's active site, thereby inducing a conformational change that reduces its catalytic efficiency. nih.govresearchgate.net

| Compound Class | Example Derivative | IC₅₀ (µM) | Inhibition Type |

| Quinoline-1,3,4-oxadiazole | Compound 4i (bromopentyl sidechain) | 15.85 | Non-competitive |

| Quinoline-1,2,3-triazole | Compound 12k (phenyl-1,2,3-triazolyl) | 22.47 | Non-competitive |

| Reference Drug | Acarbose | 17.85 | Competitive |

Quinoline-based structures are actively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. researchgate.netmdpi.com Various synthesized quinoline derivatives have demonstrated moderate to potent inhibitory activities against both AChE and BuChE. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies have shown that substitutions on the quinoline ring and the nature of the side chains significantly influence inhibitory potency and selectivity. For instance, some N-heterocyclic quinoline thiosemicarbazones have been identified as potent dual inhibitors of both AChE and BChE, with IC₅₀ values in the low micromolar range. researchgate.net In other related series, derivatives have shown selectivity, with some compounds preferentially inhibiting BuChE over AChE. researchgate.net This selectivity is noteworthy, as BuChE activity increases during the progression of Alzheimer's disease, making it a valuable therapeutic target. mdpi.com

Table 2: Cholinesterase Inhibition by Representative Quinoline Derivatives Note: This table includes data for various quinoline derivatives to demonstrate inhibitory potential against AChE and BuChE.

| Compound Series | Derivative Example | Target Enzyme | IC₅₀ (µM) |

| Quinoline Thiosemicarbazones | N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 |

| BuChE | 11.59 | ||

| Pyrimidine-Substituted Quinolines | Compound 5h (meta-tolyl substituent) | AChE | 0.43 |

| BuChE | 2.5 | ||

| Salicylanilide Carbamates | 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 |

Quinoline-based compounds have emerged as a significant class of non-nucleoside inhibitors of DNA methyltransferases (DNMTs). tmc.edunih.gov DNMTs are key epigenetic enzymes that catalyze the methylation of DNA, a process often deregulated in cancer, leading to the silencing of tumor suppressor genes. nih.gov Unlike nucleoside-based inhibitors, which can have associated toxicities, quinoline derivatives offer a different mechanistic approach. mdpi.com

Studies have shown that certain quinoline analogs can inhibit human DNMT1, the maintenance methyltransferase, as well as the bacterial adenine methyltransferase CamA from Clostridioides difficile. tmc.edubiorxiv.org The mechanism of action for some of these compounds involves intercalation into the DNA substrate. tmc.edubiorxiv.org By inserting themselves into the DNA helix, particularly when the DNA is bound by the enzyme, these inhibitors cause a conformational change that moves the catalytic domain away from the target nucleotide, thus preventing methylation. tmc.edubiorxiv.org This DNA-dependent inhibition mechanism distinguishes them from compounds that compete with the methyl donor, S-adenosyl-L-methionine (AdoMet). nih.gov

Table 3: Inhibition of DNA Methyltransferases by Quinoline Analogs Note: This table highlights the inhibitory activity of quinoline compounds against different DNMTs.

| Compound Type | Specific Analog | Target Enzyme | Potency | Mechanism |

| Quinoline-based analog | Compound 9 (methylamine addition) | Human DNMT1 | Low micromolar | DNA intercalation |

| C. difficile CamA | Low micromolar | DNA intercalation | ||

| Quinoline-based analog | Compound 11 (methylpiperazine addition) | Human DNMT1 | Low micromolar | DNA intercalation |

| C. difficile CamA | Low micromolar | DNA intercalation | ||

| 4-Aminoquinoline | SGI-1027 | DNMT1, DNMT3A, DNMT3B | Micromolar | DNA competitive |

Other Biological Effects and their Underlying Mechanisms (e.g., Herbicidal Activity via Photosynthetic Electron Transport Inhibition)

Beyond therapeutic applications, quinoline derivatives, particularly quinoline-2-carboxamides (structurally similar to carbothioamides), have demonstrated significant herbicidal activity. nih.gov A primary mechanism for this activity is the inhibition of photosynthetic electron transport (PET) in photosystem II (PS II). nih.gov PS II is a critical protein complex within the thylakoid membranes of chloroplasts responsible for water oxidation and the reduction of plastoquinone. nih.gov More than half of all commercial herbicides act by targeting this complex. nih.gov

These quinoline-based compounds act as reversible binders to the D1 protein within the PS II complex. nih.govresearchgate.net By binding to a specific niche on the D1 protein, they compete with and displace plastoquinone, a key electron carrier. This disruption blocks the flow of electrons, thereby inhibiting the process of photosynthesis and ultimately leading to plant death. The efficacy of these compounds is often related to their lipophilicity and the specific substitutions on the quinoline ring, which influence their ability to reach and interact with the target site within the chloroplast. researchgate.net

Potential Applications of N O Tolyl Quinoline 2 Carbothioamide in Advanced Chemical Systems

Development as Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological processes. mdpi.comnih.gov The quinoline (B57606) scaffold, a core component of N-(o-tolyl)quinoline-2-carbothioamide, is widely explored for developing such probes due to its inherent biological, photophysical, and pharmacological properties. crimsonpublishers.com Quinoline-based compounds are frequently utilized as molecular probes and chemosensors to monitor interactions with target molecules, often signaled by changes in fluorescence. crimsonpublishers.comcrimsonpublishers.com

The carbothioamide group, present in the subject compound, is also a key functional group in many biologically active molecules. nih.gov Derivatives of quinoline-carboxamides and their isosteres, like carbothioamides, have demonstrated a wide spectrum of biological effects, including antimicrobial and antineoplastic activities. nih.gov This inherent bioactivity makes the N-(o-tolyl)quinoline-2-carbothioamide framework a promising starting point for designing chemical probes to investigate specific biological pathways or to identify new therapeutic targets. mdpi.com For instance, fluorescent probes based on the quinoline structure have been successfully used for bio-imaging applications, such as detecting specific analytes within cellular organisms and tracking biomolecules. crimsonpublishers.comcrimsonpublishers.com

Chemosensors for Ion Detection (e.g., Fluoride (B91410), Lead, Other Metal Ions)

The structural elements of N-(o-tolyl)quinoline-2-carbothioamide make it a prime candidate for the development of chemosensors for various ions. The quinoline ring acts as a fluorophore, while the carbothioamide group can serve as an ionophore or binding site. researchgate.net This combination allows for the detection of ions through observable changes in the molecule's spectroscopic properties.

The design of selective chemosensors based on the quinoline-carbothioamide scaffold relies on several key principles:

Ion-Binding Site : The thioamide group (-NHCS-) provides a soft binding site rich in electrons, making it suitable for coordinating with metal ions. researchgate.net The nitrogen and sulfur atoms can act as donor atoms to form stable complexes with cations. researchgate.net

Fluorophore-Ionophore Interaction : The quinoline moiety serves as the signaling unit (fluorophore). researchgate.net Upon binding of an ion to the carbothioamide group (ionophore), the electronic properties of the entire molecule are altered. This perturbation affects the photophysical processes, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a measurable change in fluorescence or color. rsc.org

Deprotonation Mechanism for Anions : For anion sensing, particularly for ions like fluoride (F⁻), the design often relies on the N-H proton of the thioamide linker. nih.govnih.gov Highly basic anions can abstract this proton, leading to a distinct colorimetric and/or fluorescent response. nih.gov The acidity of this proton can be tuned by modifying the electronic properties of the quinoline and aryl rings to enhance selectivity.

The interaction between a quinoline-carbothioamide chemosensor and a target ion typically results in distinct and measurable spectroscopic changes.

Colorimetric Changes : A common sensing mechanism for anions like fluoride is deprotonation of the N-H group in the carbothioamide linker. nih.gov This event increases electron delocalization across the molecule, causing a visible color change. For example, quinoline-based thiosemicarbazones, which share the carbothioamide functional group, exhibit a color change from colorless to yellow upon the addition of fluoride ions. researchgate.net

Fluorescence Changes : Sensing events can lead to either fluorescence quenching ("turn-off") or enhancement ("turn-on").

Quenching : Coordination with paramagnetic metal ions like Cu²⁺ or Fe³⁺ often leads to fluorescence quenching due to efficient energy or electron transfer processes. researchgate.netnih.gov

Enhancement : Binding of diamagnetic metal ions like Zn²⁺ can restrict the rotation of bonds within the molecule and inhibit non-radiative decay pathways, leading to chelation-enhanced fluorescence (CHEF). rsc.orgnanobioletters.commdpi.com Similarly, anion-induced deprotonation can also cause a significant enhancement in fluorescence intensity. nih.gov

Research on analogous quinoline-based sensors has demonstrated their effectiveness in detecting a variety of ions with high sensitivity.

Table 1: Performance of Structurally Related Quinoline-Based Chemosensors

| Sensor Type | Target Ion(s) | Spectroscopic Change | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Quinoline Thiosemicarbazone | Fluoride (F⁻) | Colorimetric & Fluorescence Enhancement | 5.52 nM | nih.gov |

| Quinoline-based Sensor | Iron (Fe³⁺) | Fluorescence Quenching | 15 nM | nih.gov |

| Quinoline Derivatized Thiosemicarbazone | Copper (Cu²⁺) | Colorimetric & Fluorescence Quenching | Not Specified | researchgate.net |

| Hydrazine-Carbothioamide | Zinc (Zn²⁺) | Fluorescence Enhancement | 0.39 µM | mdpi.com |

Lead Identification in Drug Discovery Programs

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.orgresearchgate.netbenthamscience.com The incorporation of a carboxamide or carbothioamide linkage is a proven strategy for enhancing the therapeutic potency of quinoline-based compounds. nih.gov

N-(o-tolyl)quinoline-2-carbothioamide and its analogs are therefore of significant interest as lead compounds in drug discovery. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve enhanced properties.

Studies on related quinoline-carboxamide series have identified potent antagonists for receptors implicated in cancer, such as the P2X7 receptor. nih.gov For instance, certain quinoline-carboxamide derivatives have shown inhibitory concentrations (IC₅₀) in the sub-micromolar range against human P2X7R expressed in MCF-7 breast cancer cells. nih.gov Specifically, compounds with halogen substitutions on the phenyl ring demonstrated enhanced potency. nih.gov The carbothioamide moiety, as an isostere of the carboxamide, offers a pathway for modifying properties like solubility, metabolic stability, and target engagement, making it a valuable functional group in the optimization of lead compounds. nih.gov

Table 2: Anticancer Activity of Related Quinoline-Carboxamide Derivatives

| Compound Series | Target | Most Potent Analog | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Pyrazine-Quinoline Carboxamides | h-P2X7R | Compound 1e (4-OCF₃) | 0.457 | nih.gov |

| Pyrazine-Quinoline Carboxamides | h-P2X7R | Compound 2f (4-Iodo) | 0.566 | nih.gov |

| Pyrazine-Quinoline Carboxamides | h-P2X7R | Compound 2e (4-Fluoro) | 0.624 | nih.gov |

Role in New Modality Initiatives (e.g., PROTAC Technology)

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. researchgate.netfrontiersin.org The most prominent approach within TPD is the use of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov

While there is no direct evidence in the reviewed literature of N-(o-tolyl)quinoline-2-carbothioamide itself being used in PROTACs, its structural components are highly relevant to this technology. The quinoline scaffold is a key component of ligands for various protein targets, including kinases, which are frequently targeted in cancer therapy and by PROTACs. nih.govnih.gov For example, an amino-quinoline-based kinase inhibitor was successfully incorporated into a PROTAC to target the protein RIPK2 for degradation. nih.gov

The design of a PROTAC requires a ligand with a solvent-exposed region where the linker can be attached without disrupting binding to the target protein. nih.gov The modular nature of N-(o-tolyl)quinoline-2-carbothioamide, with its distinct quinoline, carbothioamide, and o-tolyl groups, offers multiple potential points for linker attachment. The carbothioamide group, in particular, could serve as a versatile handle for chemical modification to connect to an E3 ligase ligand, thus creating a novel PROTAC. Given the extensive use of quinoline derivatives in drug discovery, the N-(o-tolyl)quinoline-2-carbothioamide scaffold represents a potential building block for developing new protein degraders in future therapeutic initiatives. researchgate.netnih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced N-(o-tolyl)quinoline-2-carbothioamide Hybrids

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, offers a powerful strategy to develop multifunctional molecules with potentially synergistic or enhanced activity. thesciencein.org For N-(o-tolyl)quinoline-2-carbothioamide, future synthetic endeavors should focus on creating novel hybrid compounds that integrate its structural features with other biologically active moieties.

One promising avenue is the synthesis of hybrids with known anticancer agents. For instance, combining the quinoline-2-carbothioamide (B1628441) core with chalcone (B49325) derivatives could yield compounds with dual modes of action. sci-hub.se Chalcones are known for their diverse pharmacological effects, including anti-inflammatory and anticancer properties. The resulting hybrids could be designed to target multiple pathways involved in tumorigenesis. sci-hub.seacs.org

Another area of exploration involves creating hybrids with moieties known to inhibit specific enzymes. For example, linking the scaffold to sulfonamide groups could generate potent carbonic anhydrase inhibitors, relevant for treating conditions like glaucoma or certain types of cancer. nih.gov Similarly, incorporating fragments that target protein kinases or topoisomerases could enhance anticancer efficacy. nih.gov The synthesis of these complex molecules will necessitate the development of robust and efficient multi-step synthetic protocols.

| Hybrid Concept | Target Pharmacophore | Potential Therapeutic Application |

| Quinoline-Chalcone Hybrids | Chalcone Moiety | Anticancer, Anti-inflammatory |

| Quinoline-Sulfonamide Hybrids | Sulfonamide Group | Carbonic Anhydrase Inhibition (Anticancer, Glaucoma) |

| Quinoline-Pyrazoline Hybrids | Pyrazoline Ring | Anticancer, Antimicrobial |

| Quinoline-Azole Hybrids | Azole Rings (e.g., Oxadiazole) | Antifungal, Antimicrobial |

Comprehensive Mechanistic Elucidation of Biological Activities

While preliminary studies have highlighted the biological potential of quinoline-carbothioamides, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research must prioritize the comprehensive elucidation of how N-(o-tolyl)quinoline-2-carbothioamide and its advanced hybrids exert their biological effects.

For compounds showing anticancer activity, investigations should move beyond simple cytotoxicity assays. Techniques such as flow cytometry can be used to study the effects on the cell cycle and apoptosis induction. acs.org Western blotting and proteomic analyses can identify specific protein targets and signaling pathways that are modulated by the compound. For example, determining whether the compound inhibits key regulators of cell proliferation like Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases is crucial. sci-hub.senih.gov

Furthermore, DNA binding studies are essential to ascertain if the compound interacts directly with genetic material, a mechanism common to many anticancer drugs. acs.org Investigating potential anti-inflammatory activity would involve quantifying the inhibition of inflammatory mediators like cytokines and enzymes such as cyclooxygenases. A thorough mechanistic understanding is fundamental for rational drug design and for identifying potential biomarkers for patient stratification in future clinical studies.

Structure-Based Drug Design and Optimization

To accelerate the development of more potent and selective analogs of N-(o-tolyl)quinoline-2-carbothioamide, structure-based drug design and computational modeling should be central to future research. This approach relies on understanding the three-dimensional structure of the biological target and using this information to design molecules that bind with high affinity and specificity.

Molecular docking studies can predict the binding modes and affinities of newly designed hybrids within the active sites of target proteins, such as EGFR or other kinases. sci-hub.seacs.org These in-silico experiments help prioritize which compounds to synthesize, saving time and resources. For instance, docking can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. acs.org

This computational insight guides the structure-activity relationship (SAR) analysis, providing a rational basis for chemical modifications. nih.gov For example, if docking reveals an unoccupied hydrophobic pocket, the o-tolyl group could be substituted with larger, more lipophilic groups to improve binding. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate physicochemical properties of the analogs with their biological activity, further refining the optimization process.

| Research Step | Technique/Method | Objective |

| Target Identification | Proteomics, Genetic Screening | To identify the specific biological molecule (e.g., enzyme, receptor) that the compound interacts with. |

| Binding Mode Prediction | Molecular Docking | To visualize and predict how the compound fits into the active site of its target. sci-hub.se |

| Lead Optimization | SAR and QSAR Analysis | To systematically modify the compound's structure to enhance potency and reduce off-target effects. nih.gov |

| ADME Prediction | In-silico ADMET Screening | To computationally predict the absorption, distribution, metabolism, and excretion properties of new analogs. |

Exploration of Novel Application Areas

The structural versatility of the quinoline (B57606) scaffold suggests that the therapeutic applications of N-(o-tolyl)quinoline-2-carbothioamide derivatives may extend beyond the currently explored areas. nih.gov A strategic exploration of novel applications could uncover significant new opportunities for this class of compounds.

One underexplored area is its potential as an antimicrobial agent. The quinoline core is present in many antibacterial and antifungal drugs. researchgate.net Therefore, screening N-(o-tolyl)quinoline-2-carbothioamide and its hybrids against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step.

Another intriguing possibility lies in agricultural applications. Some quinoline derivatives have shown noteworthy herbicidal activity by inhibiting photosynthetic electron transport in plants. nih.gov Investigating the potential of N-(o-tolyl)quinoline-2-carbothioamide as a novel herbicide could lead to the development of new crop protection agents. This represents a completely different translational perspective, moving from human medicine to agricultural science. The wide spectrum of biological effects associated with the quinoline scaffold strongly supports the investigation of these and other novel therapeutic and industrial applications. nih.gov

Q & A

Q. Key Methodological Considerations :

- Temperature control during fusion to avoid decomposition.

- Solvent polarity impacts crystallization efficiency (e.g., acetic acid vs. ethanol/water mixtures) .

How is N-(o-tolyl)quinoline-2-carbothioamide characterized post-synthesis?

Basic

Standard characterization techniques include:

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, NH stretches at ~3200 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Signals for o-tolyl protons (δ 6.5–7.5 ppm), quinoline protons (δ 8.0–9.0 ppm), and NH protons (δ ~10–12 ppm) .

- ¹³C NMR : Quinoline carbons (δ 110–160 ppm) and thiocarbonyl carbon (δ ~180 ppm) .

- Elemental Analysis : Confirmation of C, H, N, and S content .

How can researchers optimize synthesis yield and purity?

Advanced

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiourea coupling .

- Temperature Modulation : Lower reflux temperatures (80–100°C) reduce side reactions compared to fusion methods .

- Catalyst Use : Acidic or basic catalysts (e.g., piperidine) accelerate imine formation in multi-step syntheses .

Q. Data Comparison :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Fusion (200°C) | 65–80 | ≥95 | Ethanol/water workup |

| Reflux (Ethanol) | 70–85 | ≥98 | Piperidine catalyst |

What analytical techniques are suitable for quantifying trace impurities?

Q. Advanced

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve thiourea byproducts .

- Spectrofluorimetry : Adapted from methods for molybdenum detection, using ligand-specific fluorescence quenching (LOD: ~0.1 µg/mL) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments .

What biological activities are associated with N-(o-tolyl)quinoline-2-carbothioamide?

Basic

While direct studies are limited, structural analogs exhibit:

- Antimicrobial Activity : Quinoline-thiourea hybrids inhibit E. coli and S. aureus (MIC: 4–16 µg/mL) .

- Anticancer Potential : Similar carbothioamides induce apoptosis in HeLa cells (IC₅₀: 10–20 µM) via caspase-3 activation .

Q. Key Structural Features :

- o-Tolyl group enhances lipophilicity and membrane permeability .

How do structural modifications influence biological activity?

Advanced

Structure-Activity Relationship (SAR) Insights :

| Substituent | Activity Trend | Example Compound |

|---|---|---|

| p-Chlorophenyl | ↑ Anticancer (IC₅₀: 8 µM) | N-(4-chlorophenyl) analog |

| N-Dimethylamino | ↑ Solubility, ↓ Toxicity | N-[4-(dimethylamino)phenyl] |

| o-Tolyl | Moderate antimicrobial | Target compound |

Q. Methodological Note :

- Replace the o-tolyl group with electron-withdrawing substituents (e.g., NO₂) to enhance target binding .

What in vitro assays are appropriate for evaluating antiproliferative effects?

Q. Advanced

- MTT Assay : Measure viability in cancer cell lines (e.g., MCF-7) after 48-hour exposure (λ = 570 nm) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- Dose-Response Curves : IC₅₀ calculation using non-linear regression (GraphPad Prism) .

What are the solubility properties, and how do they affect experimental design?

Q. Basic

- Solubility Profile : Poor aqueous solubility (<1 mg/mL); requires DMSO or β-cyclodextrin complexes for in vitro studies .

- Formulation Advice : Pre-dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .

How to resolve contradictions in reported biological data for similar compounds?

Advanced

Contradictions arise from:

Q. Resolution Strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Validate findings across multiple models (e.g., 2D vs. 3D cell cultures) .

What computational methods aid in understanding the mechanism of action?

Q. Advanced

- Molecular Docking : AutoDock Vina to predict binding to DNA topoisomerase II (PDB: 1ZXM) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties with activity .

- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., thiocarbonyl and quinoline N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.